molecular formula C9H14O4 B1323384 Methyl 3-oxo-2-propionylpentanoate CAS No. 158511-22-9

Methyl 3-oxo-2-propionylpentanoate

Cat. No. B1323384
CAS RN: 158511-22-9
M. Wt: 186.2 g/mol
InChI Key: VGOJPTQLMHDUJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For instance, the synthesis of poly(2-methyl-3-hydroxyoctanoate) was achieved through anionic polymerization of alpha-methyl-beta-pentyl-beta-propiolactone mediated by supramolecular complexes . Another example is the synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane, which is an important intermediate for the synthesis of (propane-)1,3-diol . These methods could potentially be adapted for the synthesis of methyl 3-oxo-2-propionylpentanoate.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques such as MS, NMR, FT-IR, and ESI-MSn . For example, the structure of 3-mercapto-2-methylpentan-1-ol was identified by MS and (1)H NMR . These techniques could be used to analyze the molecular structure of methyl 3-oxo-2-propionylpentanoate.

Chemical Reactions Analysis

The papers describe several chemical reactions involving similar compounds. For instance, the synthesis of various 3-methyl-2-oxopentanoates and their organoleptic properties were evaluated, indicating the potential for these compounds in perfumery . Additionally, the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate and its application in the synthesis of heterocyclic compounds was explored . These reactions provide a basis for understanding the chemical behavior of methyl 3-oxo-2-propionylpentanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized in the context of their application. For example, methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate was reviewed for its toxicologic and dermatologic properties as a fragrance ingredient . The organoleptic properties of various 3-methyl-2-oxopentanoates were also evaluated, with some compounds exhibiting interesting notes such as walnut, fruity, and camphoraceous . These studies can inform the analysis of the physical and chemical properties of methyl 3-oxo-2-propionylpentanoate.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

Methyl-3-oxo-5'-(2',6',6'-trimethylcyclohex-2'-enyl and l'-enyl) pentanoates have been utilized in organic synthesis, demonstrating their role in Lewis acid (tin (IV) tetrachloride) and free radical (manganese (III) acetate) cyclization conditions. The reaction mechanisms and the structures of the products formed under these conditions have been studied, showcasing the chemical's versatility in organic synthesis (Colombo et al., 1990).

2. Biochemical Studies

Methyl 3-oxo-2-propionylpentanoate and related compounds have been investigated for their effects on biochemical pathways. One study explored the differential effects of 2-oxo acids on pyruvate utilization and fatty acid synthesis in rat brain, uncovering the competitive inhibition of enzymes such as pyruvate dehydrogenase and citrate synthase by specific 2-oxo acids (Clark & Land, 1974).

3. Catalysis and Chemical Production

In the field of catalysis, the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, using methyl 3-pentenoate, has been studied. The process was enhanced using isoquinoline as a solvent, resulting in higher yields of the ester methyl 3-pentenoate. This study underscores the potential of methyl 3-oxo-2-propionylpentanoate derivatives in catalytic processes for chemical production (Matsuda, 1973).

4. Medical and Biological Research

Significant insights have been gained into the biological and medical implications of methyl 3-oxo-2-propionylpentanoate and its derivatives. For instance, the transamination of branched-chain 2-oxoacids, including derivatives of methyl 3-oxo-2-propionylpentanoate, has been linked to GABA (gamma-aminobutyric acid) metabolism and insulin secretion in isolated islets, presenting a potential avenue for understanding metabolic disorders and developing therapeutic strategies (Pizarro-Delgado et al., 2009).

Safety and Hazards

“Methyl 3-oxo-2-propionylpentanoate” is associated with several hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to handle this compound with protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-oxo-2-propanoylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJPTQLMHDUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618663
Record name Methyl 3-oxo-2-propanoylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-2-propionylpentanoate

CAS RN

158511-22-9
Record name Methyl 3-oxo-2-propanoylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6.5 g (50 mmol) of methyl propionyl acetate in 100 mL of ether was treated with 1.19 g (50 mmol) of sodium hydride and the mixture was stirred for 2 hours. The mixture was then cooled to 5° C. and 6.93 g (6.51 mL. 75 mmol) of propionyl chloride was added dropwise over 5 minutes. The reaction mixture was stirred overnight at room temperature and then poured into cold water. This mixture was acidified with sulfuric acid and the product was extracted into ether, washed with water and dried. Evaporation gave the desired product, sufficiently pure for use in the following reaction, in 88% yield. 1H-NMR (CDCl3) δ1.08 (6H, t, J=7), 2.58 (4H, q, J=7), 3.66 (1H, s), 3.74 (3H, s).
[Compound]
Name
methyl propionyl acetate
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6.5 g
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6.51 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5.21 g=5.02 ml (39.2 mmol) of 3-oxo-pentanoic acid methyl ester were dissolved in 30 ml of CH2Cl2, the solution was cooled to 2° C. and 3.81 g (39.2 mmol) of anhydrous magnesium chloride were added in small portions. Then, 6.21 g=6.34 ml (78.4 mmol) of pyridine were added to this suspension between 2° C. and 5° C., followed by 3.89 g=3.67 ml (41.2 mmol) of propionyl chloride. The reaction mixture was warmed up to RT and 1 hour later poured into crashed ice, acidified with HCl (25%) to pH 1-2 and extracted twice with Et2O. The organic phases were dried over magnesium sulfate, filtered and evaporated to give 7.62 g of title compound as light yellow oil. MS: 185.1 ([M−H]−).
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5.02 mL
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30 mL
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3.81 g
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6.34 mL
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3.67 mL
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